

An In-depth Technical Guide to (E)-1-Chloro-2-propenylbenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (E)-1-Chloro-2-propenylbenzene

CAS No.: 13271-10-8

Cat. No.: B119881

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Abstract

This technical guide provides a comprehensive overview of **(E)-1-Chloro-2-propenylbenzene**, a versatile chemical intermediate known commonly as (E)-cinnamyl chloride. Aimed at researchers, chemists, and drug development professionals, this document details the compound's chemical identity, physical properties, and critical methods for its analytical identification. We will delve into the nuances of its spectroscopic characterization by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines a prevalent synthesis route, discusses its chemical reactivity, and provides standardized experimental protocols for its analysis and handling. Safety and proper storage are also emphasized, ensuring that laboratory personnel can utilize this compound with the utmost precaution. The causality behind experimental choices and the integration of self-validating systems within protocols are highlighted to ensure technical accuracy and reproducibility.

Section 1: Chemical Identity and Physical Properties

(E)-1-Chloro-2-propenylbenzene, more frequently referred to in literature and commerce as (E)-cinnamyl chloride or trans-cinnamyl chloride, is a halogenated organic compound featuring a benzene ring connected to a 3-chloro-1-propenyl group.^[1] The '(E)' designation in its IUPAC name specifies the trans configuration of the substituents across the carbon-carbon double bond, which is crucial for its reactivity and stereospecific applications.

Identifiers and Nomenclature

- IUPAC Name: [(E)-3-chloroprop-1-enyl]benzene^[2]
- Common Synonyms: (E)-Cinnamyl chloride, trans-Cinnamyl chloride, (E)-(3-Chloroprop-1-en-1-yl)benzene, 3-Chloro-1-phenylpropene^{[2][3][4]}
- CAS Numbers: The compound is primarily registered under CAS No. 2687-12-9.^[2] Another frequently cited number, 21087-29-6, also refers to this compound, often specifically for the (E)-isomer.^{[2][5]} Researchers should be aware of both identifiers when conducting literature and database searches.
- Molecular Formula: C₉H₉Cl^[3]
- Molecular Weight: 152.62 g/mol ^{[2][3]}
- InChI Key: IWTYTFSSSTWXZFU-QPJJXVBHSA-N^[5]

Physical and Chemical Properties

The physical state and properties of (E)-cinnamyl chloride are critical for its handling, storage, and application in synthesis. It is a combustible, colorless to light yellow liquid with a distinct, irritating odor.^{[1][6]}

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[5][7]
Boiling Point	108 °C at 12 mm Hg	[5][7][8]
Melting Point	-19 °C	[5][8]
Density	1.096 g/mL at 25 °C	[5][7][8]
Refractive Index (n ²⁰ /D)	1.584	[5][8]
Flash Point	79 °C (174.2 °F) - closed cup	[7][8]
Water Solubility	0.2 g/L (20 °C)	[5][7]

Section 2: Spectroscopic and Analytical Identification

The unambiguous identification of (E)-cinnamyl chloride is paramount for quality control and research applications. A combination of spectroscopic and chromatographic techniques provides a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for the structural elucidation of organic molecules.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals that confirm the structure and stereochemistry.
 - Aromatic Protons (C₆H₅-): A multiplet typically appears in the range of δ 7.08-7.54 ppm, corresponding to the five protons on the phenyl ring.[9]
 - Vinylic Protons (-CH=CH-): Two doublets of doublets are characteristic of the trans olefinic protons. One proton appears around δ 6.60 ppm and the other around δ 6.30 ppm.[9] The large coupling constant (J ≈ 15.6 Hz) between these two protons is a definitive indicator of the (E) or trans configuration.[9]

- Allylic Protons (-CH₂Cl): A doublet is observed around δ 4.20 ppm, corresponding to the two protons of the chloromethyl group coupled to the adjacent vinylic proton.[9]
- ¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. While specific shifts can vary slightly with solvent, characteristic resonances are expected for the aromatic carbons (δ 125-138 ppm), the vinylic carbons (δ 120-135 ppm), and the allylic carbon (δ ~45 ppm).[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

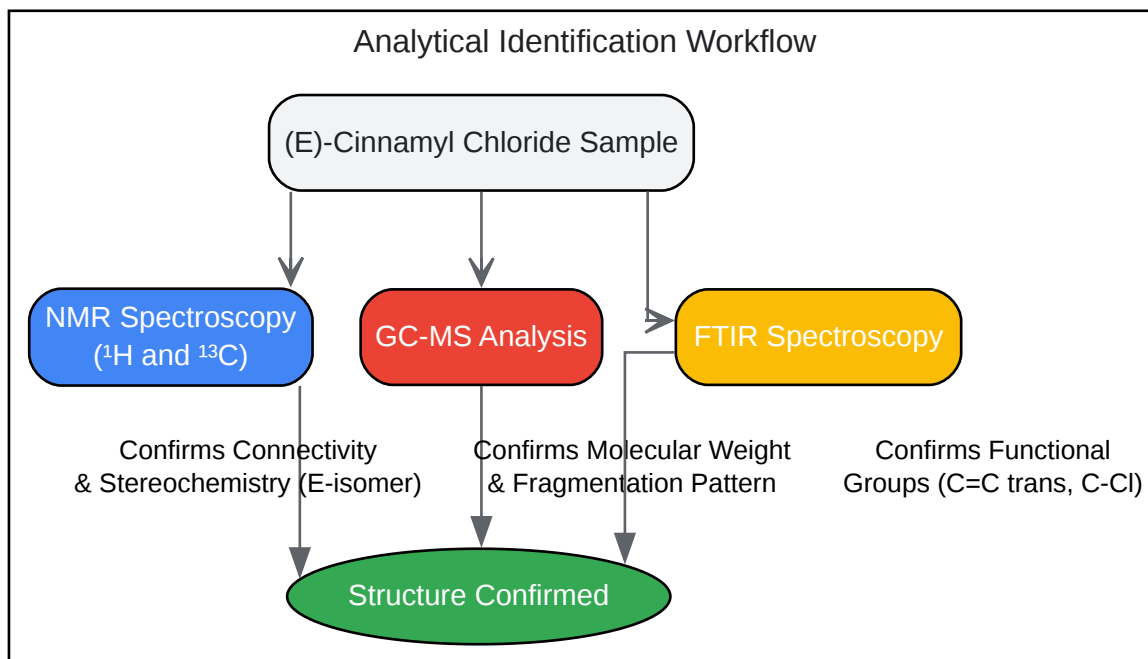
- Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is the standard method.
- Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 152, corresponding to the molecular weight of C₉H₉Cl. An [M+2]⁺ peak at m/z 154 with approximately one-third the intensity of the [M]⁺ peak is also characteristic, confirming the presence of a single chlorine atom (due to the ³⁷Cl isotope).[2]
- Key Fragments: Common fragments include:
 - m/z 117: Loss of the chlorine atom ([M-Cl]⁺), resulting in the stable cinnamyl cation. This is often the base peak.[2]
 - m/z 115: Loss of HCl.[2]
 - m/z 91: Formation of the tropylium ion, a common rearrangement for benzyl-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.[2]

- C-H Stretching (Aromatic): Peaks are observed just above 3000 cm⁻¹.
- C-H Stretching (Alkenyl): Peaks also appear just above 3000 cm⁻¹.

- C=C Stretching (Aromatic & Alkenyl): Strong absorptions in the 1450-1650 cm^{-1} region.
- C-H Bending (trans-alkene): A characteristic strong peak around 965 cm^{-1} confirms the (E)-configuration.
- C-Cl Stretching: A peak in the 600-800 cm^{-1} region.



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Caption: Workflow for the analytical identification of (E)-cinnamyl chloride.

Section 3: Synthesis and Reactivity

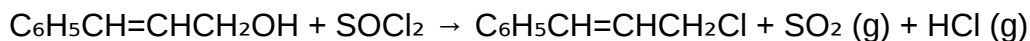
Synthesis

(E)-cinnamyl chloride is typically synthesized from its corresponding alcohol, (E)-cinnamyl alcohol. The most common and industrially viable method involves the direct chlorination of the alcohol.^[12]

- Reaction: The hydroxyl group of cinnamyl alcohol is substituted with a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl_2) is a preferred reagent for this

transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

[12]



- Causality: This reaction proceeds via an S_Ni (internal nucleophilic substitution) mechanism when pyridine is absent, often leading to retention of configuration. However, as an allylic system, S_N2' pathways can also occur. Industrial preparations often perform this reaction under solvent-free conditions to reduce cost and environmental impact, controlling the temperature by slow addition of the alcohol to the cooled thionyl chloride.[12]

Chemical Reactivity

(E)-cinnamyl chloride is a reactive allylic halide, making it a valuable intermediate in organic synthesis.

- Nucleophilic Substitution: It readily undergoes S_N2 reactions with a variety of nucleophiles at the allylic position.
- Incompatible Materials: It is incompatible with strong bases, strong oxidizing agents, amines, and finely powdered metals.[4][6]
- Stability: The compound is stable under normal, refrigerated, and inert conditions.[13] However, it is a lachrymator (tear-inducing agent) and can be sensitive to moisture.[13]

Section 4: Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling (E)-cinnamyl chloride.

Hazard Identification

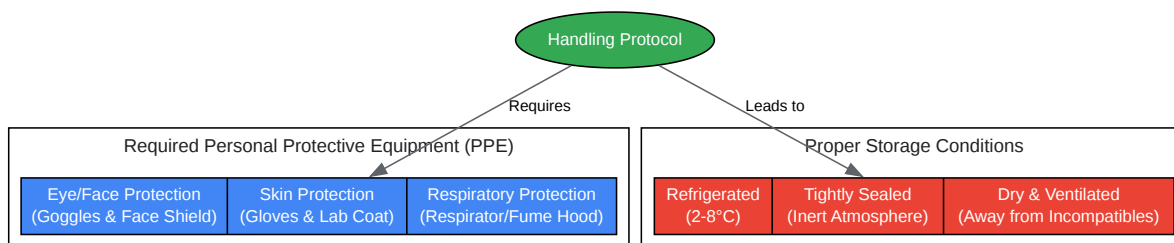
Based on Globally Harmonized System (GHS) classifications and safety data sheets, the compound presents multiple hazards:[14]

- H227: Combustible liquid.[14]
- H302: Harmful if swallowed.[14]

- H314: Causes severe skin burns and eye damage.[14]
- H317: May cause an allergic skin reaction.
- H330: Fatal if inhaled.[14]
- H341: Suspected of causing genetic defects.
- H361: Suspected of damaging fertility or the unborn child.
- H402: Harmful to aquatic life.

Recommended Handling and Storage

- Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[6]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[14]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[13]
 - Respiratory Protection: If vapors or aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
- Storage: Store in a tightly sealed container under an inert atmosphere.[5] Keep refrigerated (2-8°C) in a dry, cool, and well-ventilated place away from heat, sparks, and incompatible materials.[5][13]



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Caption: Key safety and handling requirements for (E)-cinnamyl chloride.

Section 5: Experimental Protocols

The following protocols are standardized workflows for the quality control and analysis of (E)-cinnamyl chloride.

Protocol: Acquisition of ^{13}C NMR Spectrum

- Rationale: This protocol ensures high-quality data acquisition while mitigating risks associated with the compound's reactivity. The use of dry solvent and glassware is critical to prevent hydrolysis.
- Methodology:
 - Preparation: Ensure all glassware, including the NMR tube, cap, and pipettes, are oven-dried and cooled in a desiccator.
 - Sample Preparation: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), dissolve approximately 20-30 mg of (E)-cinnamyl chloride in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a standard solvent and its residual proton peak can be used for referencing, but ensure it is from a sealed, dry source.
 - Data Acquisition:
 - Use a standard single-pulse experiment with proton decoupling.

- Spectral Width: Set to ~220 ppm.
- Relaxation Delay (d1): Use a 2-second delay to allow for adequate relaxation of quaternary carbons.
- Number of Scans: Acquire at least 1024 scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectrum to the CDCl_3 solvent peak at δ 77.16 ppm.[\[10\]](#)

Protocol: GC-MS Analysis for Purity and Identification

- Rationale: GC-MS is the definitive method for assessing purity and confirming the identity of volatile compounds like (E)-cinnamyl chloride. The inert flow path is crucial for preventing analyte degradation.[\[15\]](#)
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
 - GC Conditions:
 - Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).
 - Injection: Inject 1 μL with a split ratio of 50:1. Set the injector temperature to 250°C.
 - Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.
 - Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
 - MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: Set to 230°C.
- Scan Range: Scan from m/z 40 to 450.
- Data Analysis:
 - Identify the peak for (E)-cinnamyl chloride based on its retention time.
 - Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (m/z 152) and key fragments (m/z 117, 115) should be present.^[2]
 - Determine purity by calculating the peak area percentage.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (E)-1-Chloro-2-propenylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b119881/docs#an-in-depth-technical-guide-to-e-1-chloro-2-propenylbenzene\]](https://www.benchchem.com/product/b119881/docs#an-in-depth-technical-guide-to-e-1-chloro-2-propenylbenzene)

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